tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Description
Chemical Structure: This compound (CAS 1273566-99-6) is a spirocyclic molecule featuring a fused [1,2,4]triazolo[1,5-a]pyrazine ring system connected via a spiro junction to a piperidine moiety. The tert-butyl carbamate group at the 1'-position serves as a protective group for the piperidine nitrogen, enhancing solubility and stability during synthetic applications .
Properties
IUPAC Name |
tert-butyl spiro[7,8-dihydro-6H-[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-13(2,3)21-12(20)18-6-4-14(5-7-18)9-15-8-11-16-10-17-19(11)14/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFUGYLIVVCKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=NC=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate nitrile or amidine under acidic or basic conditions.
Spirocyclization: The triazole intermediate is then subjected to a spirocyclization reaction with a piperidine derivative. This step may require the use of a strong base such as sodium hydride or potassium tert-butoxide.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the triazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols.
Major Products
Oxidation: N-oxides.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Preliminary studies suggest that tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate may exhibit significant biological activities. Compounds with similar structures often show:
- Antimicrobial properties : Potential effectiveness against various pathogens.
- Antiviral effects : Similar compounds have been investigated for their ability to inhibit viral replication.
- CNS activity : The piperidine moiety may contribute to neuroactive properties.
Further research is required to fully elucidate these activities and their mechanisms of action.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Cyclization reactions : To form the triazole and piperidine rings.
- Functional group modifications : To enhance solubility and bioavailability.
- Purification techniques : Such as recrystallization or chromatography to obtain high-purity samples.
These methods can be optimized based on yield and purity requirements.
Therapeutic Potential
The unique structure of this compound may lead to various therapeutic applications:
- Neurological disorders : Given its potential CNS activity, it could be explored as a treatment for conditions such as anxiety or depression.
- Infectious diseases : Its antimicrobial and antiviral properties make it a candidate for developing new treatments against resistant strains of bacteria and viruses.
Mechanism of Action
The mechanism of action of tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight: 293.37 g/mol
- Purity: ≥95%
- Storage: Stable under standard laboratory conditions (room temperature) .
Applications : Primarily used as a key intermediate in medicinal chemistry for the development of LSD1 inhibitors and other bioactive molecules due to its conformational rigidity and modular reactivity .
Comparison with Structurally Similar Compounds
6,7-Dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid tert-butyl ester (CAS 1245782-69-7)
- Core Structure: Non-spiro [1,2,3]triazolo[1,5-a]pyrazine with a linear tert-butyl ester substituent.
- Molecular Weight : 224.26 g/mol (lower due to absence of spiro-piperidine).
- Key Differences :
- Lacks the spirocyclic architecture, reducing conformational rigidity.
- The carboxylic acid ester group may alter solubility (higher polarity) compared to the carbamate group in the target compound.
- Applications : Used in peptide mimetics but less common in kinase inhibitor scaffolds .
tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate (CAS 1251013-34-9)
- Core Structure : Spirocyclic imidazo[1,2-a]pyrazine-piperidine system with a bromine substituent.
- Molecular Weight : 371.27 g/mol (higher due to bromine).
- Imidazo[1,2-a]pyrazine core has distinct electronic properties compared to triazolo[1,5-a]pyrazine, affecting binding interactions.
- Applications : Intermediate in halogenated drug candidates, particularly in oncology .
tert-Butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate (CAS 2096986-72-8)
- Core Structure : Spirocyclic imidazo[4,5-c]pyridine-piperidine with a propionyl group.
- Molecular Weight: Not explicitly listed, but estimated to exceed 300 g/mol.
- Key Differences: Imidazo[4,5-c]pyridine core differs in aromaticity and hydrogen-bonding capacity.
- Applications : Explored in CNS-targeted therapies .
Comparative Analysis Table
| Compound Name | Core Heterocycle | Spiro Structure | Molecular Weight (g/mol) | Key Substituent | Applications |
|---|---|---|---|---|---|
| Target Compound (CAS 1273566-99-6) | [1,2,4]Triazolo[1,5-a]pyrazine | Yes | 293.37 | tert-Butyl carbamate | LSD1 inhibitors, kinase scaffolds |
| 6,7-Dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid tert-butyl ester (CAS 1245782-69-7) | [1,2,3]Triazolo[1,5-a]pyrazine | No | 224.26 | Carboxylic acid ester | Peptide mimetics |
| tert-Butyl 3-bromo-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate (CAS 1251013-34-9) | Imidazo[1,2-a]pyrazine | Yes | 371.27 | Bromine | Halogenated drug candidates |
| tert-Butyl 5-propionyl-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate (CAS 2096986-72-8) | Imidazo[4,5-c]pyridine | Yes | ~320 (estimated) | Propionyl | CNS therapeutics |
Research Findings and Functional Implications
- Conformational Rigidity : The spirocyclic architecture in the target compound and CAS 1251013-34-9 enhances metabolic stability compared to linear analogues like CAS 1245782-69-7 .
- Electronic Effects : The [1,2,4]triazolo[1,5-a]pyrazine core in the target compound exhibits stronger electron-withdrawing properties than imidazo derivatives, influencing receptor binding in enzyme inhibition .
- Synthetic Utility : Brominated derivatives (e.g., CAS 1251013-34-9) enable further functionalization via Suzuki coupling, whereas the target compound’s tert-butyl group is more suited for deprotection strategies .
Biological Activity
Tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate (CAS Number: 1273566-99-6) is a compound of significant interest in medicinal chemistry due to its unique spiro structure and potential biological activities. This article explores its biological activity, including preliminary studies, structural comparisons, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C14H23N5O2
- Molecular Weight : Approximately 293.37 g/mol
Structural Characteristics
The compound features a spiro structure that integrates both triazole and piperidine moieties. This unique configuration is believed to contribute to its diverse biological activities. The presence of nitrogen-rich frameworks often correlates with various pharmacological properties.
Preliminary Studies
Initial assessments suggest that this compound may exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary data indicate potential cytotoxic effects on cancer cell lines.
- Central Nervous System (CNS) Effects : Similar nitrogenous compounds are often explored for their neuroactive properties.
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic potential. Interaction studies may include:
- Binding Affinity Assays : To determine how well the compound binds to specific biological targets.
- Mechanism of Action Studies : To explore how the compound exerts its effects at the cellular level.
Comparative Analysis with Similar Compounds
The following table presents a comparison of this compound with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate | Similar spiro structure | Contains an oxazine ring |
| Tert-butyl spiro[7,8-dihydro-6H-[1,2,4]triazolo[1,5-a]pyrazine-5',4-piperidine]-1-carboxylate | Similar nitrogen-rich framework | Different substitution pattern |
| Tert-butyl 3-(3-(dimethylamino)propyl)-3-hydroxyspiro[[1H-pyrrole[3,4-b]quinolin]-2(3H)-one | Contains a pyrrole group | Focus on CNS activity |
This comparison highlights the unique aspects of this compound while situating it within a broader context of similar chemical entities.
Anticancer Activity Study
A study involving nitrogen-rich heterocycles demonstrated that compounds with similar triazole structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was associated with apoptosis induction and cell cycle arrest.
CNS Activity Investigation
Research on piperidine derivatives has shown promising results in modulating neurotransmitter systems. Compounds with similar scaffolds have been linked to anxiolytic and antidepressant effects in animal models.
Q & A
Q. What are the standard synthetic routes for preparing the spiro-triazolopyrazine-piperidine scaffold, and what reagents are critical for cyclization?
The compound’s core structure is typically synthesized via cyclization of a pyrazine intermediate. For example, methyl 3-amino-2-pyrazinecarboxylate can react with piperidine derivatives under controlled conditions to form the spirocyclic framework . Key reagents include aldehydes (e.g., 2-furaldehyde) for condensation and tert-butyl dicarbonate for introducing the Boc protecting group. Piperidine availability may pose challenges due to regulatory restrictions in some regions, requiring alternative solvents or catalysts .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing spirocyclic vs. non-spiro resonances.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) with <5 ppm accuracy .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and Boc-group vibrations .
Q. How can researchers address low yields during the Boc-protection step of the piperidine moiety?
Optimize reaction conditions by:
- Using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
- Adjusting base strength (e.g., DMAP or TEA) to enhance nucleophilicity of the piperidine nitrogen.
- Monitoring reaction progress via TLC or LC-MS to minimize over-reaction .
Advanced Research Questions
Q. How do computational methods (e.g., DFT or reaction path searches) improve the design of spirocyclic triazolopyrazine derivatives?
Quantum chemical calculations (e.g., using Gaussian or ORCA) predict transition states and thermodynamics of cyclization steps. For example, ICReDD’s reaction path search methods reduce trial-and-error by identifying optimal intermediates and solvent systems . Molecular docking can further assess steric effects of the tert-butyl group on reactivity .
Q. What strategies resolve contradictions in spectral data for spirocyclic compounds (e.g., unexpected NOE correlations or split NMR peaks)?
- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) by cooling to –40°C.
- 2D NMR (COSY, HSQC, HMBC) : Assigns ambiguous signals, such as overlapping protons in the triazole and piperidine rings .
- X-ray Crystallography : Provides definitive conformation analysis, as seen in ethyl triazolopyridine derivatives .
Q. How can reactor design and process control mitigate scalability issues in multi-step syntheses?
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization).
- In-line Analytics (PAT) : Monizes intermediates via UV or IR probes to maintain quality during Boc-deprotection or purification .
- Membrane Separation : Isolates polar byproducts (e.g., urea derivatives) during workup .
Q. What are the implications of replacing the tert-butyl group with alternative protecting groups (e.g., Cbz or Fmoc) on reaction efficiency?
- Cbz (Carbobenzyloxy) : Requires hydrogenation for deprotection, which may reduce triazole stability.
- Fmoc (Fluorenylmethyloxycarbonyl) : Base-sensitive (e.g., piperidine in DMF), risking premature deprotection. Comparative studies using TGA (thermogravimetric analysis) can assess thermal stability of intermediates .
Methodological Considerations
- Synthetic Challenges : Piperidine scarcity (due to regulatory controls) necessitates alternative bases like morpholine or DBU, though steric effects may alter reaction pathways .
- Data Validation : Cross-validate HRMS with isotopic pattern analysis to distinguish [M+H]+ from adducts .
- Scale-Up : Pilot studies using microreactors (≤100 mL) reduce reagent waste during optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
